molecular formula C7H6Br2 B1582451 (Dibromomethyl)benzene CAS No. 618-31-5

(Dibromomethyl)benzene

Cat. No.: B1582451
CAS No.: 618-31-5
M. Wt: 249.93 g/mol
InChI Key: VCJZTATVUDMNLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Dibromomethyl)benzene, also known as benzal bromide or benzylidene bromide, is an organic compound with the molecular formula C₇H₆Br₂. It is a derivative of benzene where two bromine atoms are attached to a single carbon atom, which is also bonded to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Dibromomethyl)benzene can be synthesized through the bromination of toluene or benzyl chloride. One common method involves the use of gaseous bromine in the presence of light or a catalyst. The reaction typically occurs at elevated temperatures (100-170°C) with light irradiation to facilitate the bromination process . Another method involves the use of N-bromosuccinimide (NBS) along with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide at high temperatures .

Industrial Production Methods

In industrial settings, this compound is produced through a two-phase electrolysis process. This involves the use of aqueous sodium bromide containing a catalytic amount of hydrobromic acid as the electrolyte, and chloroform containing the alkyl aromatic compound as the organic phase. The reaction is carried out in a single-compartment electrochemical cell at temperatures between 10-15°C, resulting in high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

(Dibromomethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form benzaldehyde.

    Reduction Reactions: It can be reduced to form benzyl alcohol.

Common Reagents and Conditions

Major Products Formed

    Benzaldehyde: Formed through oxidation or nucleophilic substitution reactions.

    Benzyl Alcohol: Formed through reduction reactions.

Scientific Research Applications

(Dibromomethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (dibromomethyl)benzene involves its reactivity with nucleophiles and electrophiles. The bromine atoms attached to the carbon atom make it highly reactive towards nucleophilic substitution reactions. The compound can also undergo oxidation and reduction reactions, leading to the formation of various products such as benzaldehyde and benzyl alcohol .

Comparison with Similar Compounds

Similar Compounds

    Benzyl Bromide: Similar to (dibromomethyl)benzene but with only one bromine atom attached to the carbon atom.

    Benzal Chloride: Similar structure but with chlorine atoms instead of bromine.

    Benzylidene Chloride: Another similar compound with chlorine atoms.

Uniqueness

This compound is unique due to the presence of two bromine atoms, which increases its reactivity and versatility in chemical reactions compared to its mono-brominated or chlorinated counterparts .

Properties

IUPAC Name

dibromomethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2/c8-7(9)6-4-2-1-3-5-6/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJZTATVUDMNLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90977378
Record name (Dibromomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90977378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618-31-5
Record name Benzal bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha,alpha-Dibromotoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Dibromomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90977378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alpha,alpha-dibromotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.586
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Dibromomethyl)benzene
Reactant of Route 2
(Dibromomethyl)benzene
Reactant of Route 3
(Dibromomethyl)benzene
Reactant of Route 4
(Dibromomethyl)benzene
Reactant of Route 5
Reactant of Route 5
(Dibromomethyl)benzene
Reactant of Route 6
(Dibromomethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.